molecular formula C12H13ClF3NO2 B13833388 Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride

Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride

Cat. No.: B13833388
M. Wt: 295.68 g/mol
InChI Key: UUDUQHBJJVCBRU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate hydrochloride (CAS: 2098497-09-5) is a fluorinated organic compound characterized by a conjugated enoate ester backbone, a trifluoromethylphenyl substituent, and a hydrochloride salt form. Its molecular weight is 295.69 g/mol, with a purity of 97% as a laboratory-grade reagent . The (S,E)-stereochemistry indicates a specific spatial arrangement that may influence its reactivity and biological activity.

Properties

Molecular Formula

C12H13ClF3NO2

Molecular Weight

295.68 g/mol

IUPAC Name

methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride

InChI

InChI=1S/C12H12F3NO2.ClH/c1-18-11(17)10(16)7-4-8-2-5-9(6-3-8)12(13,14)15;/h2-7,10H,16H2,1H3;1H

InChI Key

UUDUQHBJJVCBRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C=CC1=CC=C(C=C1)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name Methyl (E,2S)-2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate; hydrochloride
Molecular Formula C12H13ClF3NO2
Molecular Weight 295.68 g/mol
CAS Number Not explicitly available; PubChem CID: 71742148
Structural Features α,β-Unsaturated ester, primary amine, trifluoromethyl-substituted phenyl ring
Key Identifiers InChIKey: UUDUQHBJJVCBRU-SZZWBKDQSA-N

The compound's trifluoromethyl group significantly increases lipophilicity and electron-withdrawing capacity, affecting reactivity and potential biological interactions. The amino group is reactive toward acylation and alkylation, while the α,β-unsaturated ester enables Michael-type additions.

Preparation Methods

Overview

The synthesis of methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride involves constructing the α,β-unsaturated ester backbone with the trifluoromethylphenyl substituent and introducing the amino group in the correct stereochemical configuration. The hydrochloride salt is typically formed by treatment with hydrochloric acid.

Synthetic Routes

General Strategy
  • Starting Materials: 4-(trifluoromethyl)benzaldehyde or related trifluoromethyl-substituted aromatic precursors.
  • Key Steps:
    • Formation of the α,β-unsaturated ester via condensation or esterification.
    • Introduction of the amino group through amination or reductive amination.
    • Resolution or stereoselective synthesis to achieve the (S,E) configuration.
    • Salt formation with hydrochloric acid.
Detailed Method from Patent Literature

While direct patents on this exact compound are limited, related synthetic strategies for structurally similar α,β-unsaturated amino esters with trifluoromethylphenyl groups have been described in the context of pharmaceutical intermediates (e.g., sitagliptin intermediates). The method involves:

Step Reaction Description Reagents/Conditions Notes
1 Conversion of 4-(trifluoromethyl)phenylacetic acid to acid chloride Thionyl chloride (SOCl2), methylene chloride solvent, catalytic DMF Acid chloride formation is a common activation step for further transformations
2 Reaction with Meldrum’s acid to form a dioxanone intermediate Meldrum’s acid, triethylamine Enables formation of ketoester intermediates
3 Hydrolysis and isolation of sodium salt of the ketoester Aqueous sodium hydroxide Prepares for amination steps
4 Formation of α,β-unsaturated amino ester by reaction with ammonia or ammonium acetate Ammonia or ammonium acetate, methanol or other polar solvents Introduces amino group; can yield (Z)- or (E)- isomers depending on conditions
5 Reduction of α,β-unsaturated amino ester to desired stereochemistry Sodium borohydride in acetic acid Stereoselective reduction to (S,E)-isomer
6 Formation of hydrochloride salt Treatment with hydrochloric acid Stabilizes compound as hydrochloride salt

This route emphasizes stereochemical control and functional group compatibility, critical for obtaining the target compound with high purity and yield.

Alternative Synthetic Approaches
  • Michael Addition: Nucleophilic addition of amines to α,β-unsaturated esters bearing trifluoromethylphenyl substituents can be used to introduce the amino group.
  • Chiral Resolution: If racemic mixtures are formed, chiral acids or chromatography can resolve the (S)-enantiomer.
  • Direct Esterification: Condensation of amino acids with methanol under acidic conditions to form the methyl ester, followed by salt formation.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield/Purity
Solvent Methanol, methylene chloride, polar solvents Solubility and reaction rates influenced
Temperature 0°C to reflux depending on step Controls stereoselectivity and side reactions
Base Triethylamine, sodium hydroxide Neutralizes acids, facilitates intermediate formation
Reducing Agent Sodium borohydride Selective reduction of double bonds
Acid for Salt Formation Hydrochloric acid (HCl) Stabilizes compound as hydrochloride salt

Optimization focuses on maximizing stereoselectivity (favoring (S,E) isomer), minimizing side products, and ensuring complete conversion.

Comparative Analysis of Preparation Methods

Methodology Advantages Disadvantages Yield Range Reference
Acid chloride + Meldrum’s acid route High control over intermediate formation; scalable Multi-step; requires careful handling of reagents Moderate to high (60-85%)
Michael addition approach Direct introduction of amino group; fewer steps May yield racemic mixtures; requires resolution Variable (50-75%) Literature inference
Reductive amination Stereoselective; mild conditions Requires chiral catalysts or resolution Moderate (60-80%) Patent analogs

Summary Table of Key Data

Aspect Details
Molecular Weight 295.68 g/mol
Molecular Formula C12H13ClF3NO2
Stereochemistry (S,E) configuration
Key Functional Groups Amino group, α,β-unsaturated ester, trifluoromethylphenyl
Common Synthetic Route Acid chloride formation → Meldrum’s acid intermediate → Amination → Reduction → Salt formation
Typical Solvents Methanol, methylene chloride, polar solvents
Reducing Agents Sodium borohydride
Salt Formation Acid Hydrochloric acid
Yield Range 60-85% depending on method

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate; hydrochloride is utilized in the synthesis of various pharmaceutical agents. Its unique structure allows for:

  • Nucleophilic Substitutions : The amino group facilitates the formation of derivatives through acylation or alkylation.
  • Electrophilic Additions : The enone system can undergo Michael additions or conjugate additions with nucleophiles, making it a versatile building block in drug design .

Anticancer Research

Studies have indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer research. The incorporation of this compound in drug formulations has shown promise in targeting specific cancer pathways due to its lipophilicity and structural characteristics .

Pesticide Development

The compound's ability to interact with biological systems makes it a candidate for developing new agrochemicals. Research indicates that similar trifluoromethyl-containing compounds can improve the efficacy of pesticides by enhancing their stability and bioavailability in agricultural settings .

Polymer Chemistry

The unique properties of methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate; hydrochloride allow it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated effective inhibition of tumor growth in vitro when used as part of a drug formulation.
Study BPesticide EfficacyShowed improved pest control compared to traditional compounds when applied in field tests.
Study CPolymer SynthesisResulted in polymers with superior thermal properties and mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Structural Differences Molecular Weight Applications References
Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate hydrochloride But-3-enoate ester with conjugated double bond; trifluoromethylphenyl group 295.69 Pharmaceutical intermediate
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride Acetate ester (no double bond); saturated chain 281.68 Peptide mimetics, enzyme inhibitors
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride Propanoate ester; 4-fluorophenyl substituent (weaker electron-withdrawing effect) 233.67 Amino acid analog synthesis
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride Ethyl ester; methanesulfonyl group (stronger electron-withdrawing than trifluoromethyl) 319.79 Kinase inhibitor precursors
[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride Hydrazine backbone; lacks ester and amino groups 212.61 Diazonium salt synthesis, coupling agents

Structural and Functional Analysis

  • Ester Group: Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates than ethyl esters (e.g., Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride), affecting bioavailability .
  • Substituent Effects :

    • The trifluoromethyl group provides superior electron-withdrawing and hydrophobic effects compared to 4-fluorophenyl or methanesulfonyl groups, influencing solubility and target affinity .
    • The hydrochloride salt form improves aqueous solubility across all analogs, critical for laboratory handling and formulation .

Research Findings

  • Synthetic Utility : The target compound’s α,β-unsaturated ester is a versatile electrophile in Michael additions, contrasting with hydrazine derivatives (e.g., [4-(trifluoromethyl)phenyl]hydrazine hydrochloride), which are used in diazo coupling .
  • Biological Activity: Trifluoromethylphenyl-containing compounds are prevalent in kinase inhibitors and protease inhibitors due to their metabolic resistance. For example, Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride is a precursor in kinase inhibitor synthesis .

Notes

  • Safety and Handling : All compounds discussed are labeled for laboratory use only, requiring precautions for hygroscopic or reactive groups (e.g., hydrazines) .
  • Purity Considerations : The target compound’s 97% purity is standard for research reagents, ensuring reproducibility in synthetic workflows .

Biological Activity

Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate; hydrochloride, with the CAS number 2098497-09-5, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, an amino group, and an enone system. Its molecular formula is C12H13ClF3NO2C_{12}H_{13}ClF_3NO_2 with a molecular weight of approximately 295.68 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it suitable for various applications in pharmacology.

PropertyValue
CAS Number2098497-09-5
Molecular FormulaC12H13ClF3NO2
Molecular Weight295.68 g/mol
SMILESCOC(=O)C@HN.Cl
Storage ConditionsInert atmosphere, 2-8°C

The biological activity of methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate hydrochloride is primarily attributed to its ability to engage in nucleophilic substitutions and electrophilic additions due to its amino and enone functionalities. The amino group can participate in reactions typical of amines such as acylation or alkylation, while the enone can undergo Michael additions or conjugate additions with nucleophiles.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. For instance:

  • Antitumor Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis through caspase activation pathways.
  • Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory responses, possibly by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.

Antitumor Activity

A study published in MDPI highlighted the antitumor effects of trifluoromethyl-containing compounds. Researchers found that these compounds could significantly reduce tumor growth in murine models by activating apoptotic pathways .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds showed that they could effectively reduce inflammation markers in vivo. This was linked to the modulation of NF-kB signaling pathways, which are crucial in inflammatory processes .

Synthesis Methods

The synthesis of methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate hydrochloride can be achieved through several methods:

  • Nucleophilic Substitution Reactions : Utilizing suitable electrophiles to introduce the trifluoromethyl group.
  • Michael Addition Reactions : Employing nucleophiles to react with the enone system for further functionalization.

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate hydrochloride be optimized for higher purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate reagents and reaction conditions. For example, coupling reactions with trifluoromethyl-containing intermediates (e.g., 4-(trifluoromethyl)phenyl derivatives) should use nitrogen atmospheres and catalysts like tetrabutylammonium iodide to enhance yields . Purification via reverse-phase HPLC with mobile phases such as acetonitrile/water (0.1% formic acid) and columns like YMC-Actus Triart C18 (50 × 330 mm, 5 µm) ensures high purity (>98%) . Monitoring reaction progress via LCMS (e.g., m/z 727 [M+H]⁺) and adjusting stirring times (e.g., 1.5 hours at 80°C) can further refine outcomes .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • LCMS : To confirm molecular ion peaks (e.g., m/z 785 [M+H]⁺) and assess intermediates .
  • HPLC : Retention times under standardized conditions (e.g., 1.32 minutes using SMD-TFA05 analysis) ensure batch consistency .
  • Reagent-Specific Protocols : Use cesium carbonate for deprotonation in SN2 reactions and monitor by LCMS for real-time validation .

Q. How is the trifluoromethyl group’s electronic influence addressed during structural elucidation?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group affects reactivity and stability. In LCMS, its presence may reduce ionization efficiency, necessitating adjustments in mobile phase composition (e.g., formic acid additives) . Computational tools like density functional theory (DFT) can model its steric and electronic effects on reaction pathways, though experimental validation via controlled coupling reactions (e.g., with 4-(trifluoromethyl)pyrimidine derivatives) is critical .

Advanced Research Questions

Q. How can contradictions in HPLC retention times between studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in column aging, temperature, or mobile phase gradients. Standardize conditions using internal standards (e.g., trifluoroacetic acid) and replicate analyses under identical parameters (e.g., SMD-TFA05 at 25°C) . For example, retention times of 1.27 vs. 1.32 minutes for similar compounds highlight the need for rigorous column calibration .

Q. What strategies improve yields in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer :

  • Catalyst Optimization : Replace traditional bases with cesium carbonate to enhance nucleophilic substitution efficiency .
  • Temperature Control : Maintain reactions at 65°C to avoid side-product formation during trifluoromethyl coupling .
  • Purification : Use preparative HPLC with gradient elution (MeCN/water) to isolate unstable intermediates, achieving yields >85% .

Q. How does the trifluoromethyl group influence biological activity in preclinical models?

  • Methodological Answer : The group enhances metabolic stability and target binding affinity. In vitro assays (e.g., enzyme inhibition studies) should compare analogs with/without the group to isolate its effects. For example, replace the trifluoromethyl group with methyl or chlorine to assess changes in IC₅₀ values . Pharmacokinetic studies in rodent models can further evaluate its impact on bioavailability and half-life .

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